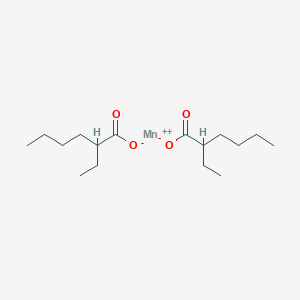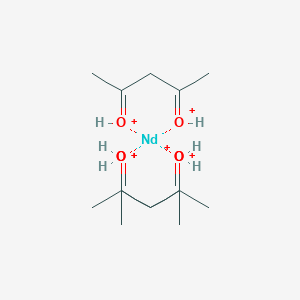
o-Phenylphenol potassium salt
Descripción general
Descripción
o-Phenylphenol potassium salt, also known as potassium o-phenylphenate, is an organic compound derived from o-phenylphenol. It is commonly used as a preservative and fungicide due to its antimicrobial properties. The compound is a white to slightly yellow crystalline powder that is soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of o-Phenylphenol potassium salt typically involves the neutralization of o-phenylphenol with potassium hydroxide. The reaction can be represented as follows:
C12H10O+KOH→C12H9OK+H2O
In this reaction, o-phenylphenol (C_{12}H_{10}O) reacts with potassium hydroxide (KOH) to form this compound (C_{12}H_{9}OK) and water (H_{2}O). The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound involves the same neutralization reaction but on a larger scale. The process includes dissolving o-phenylphenol in an organic solvent, followed by the addition of potassium hydroxide solution. The product is then separated, filtered, and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
o-Phenylphenol potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reduction: Reducing agents such as sodium borohydride can be used.
Electrophilic Aromatic Substitution: Reactions typically involve reagents like bromine, chlorine, and nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Substituted phenols
Aplicaciones Científicas De Investigación
o-Phenylphenol potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a preservative in biological samples to prevent microbial contamination.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a preservative in cosmetics, food packaging, and agricultural products.
Mecanismo De Acción
The antimicrobial action of o-Phenylphenol potassium salt is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium o-phenylphenate
- MEA o-phenylphenate
- o-Phenylphenol
Uniqueness
Compared to its sodium and MEA counterparts, o-Phenylphenol potassium salt has higher water solubility, which can enhance its effectiveness in aqueous applications. Additionally, it is less corrosive to the skin compared to sodium o-phenylphenate, making it safer for use in certain applications .
Propiedades
Número CAS |
13707-65-8 |
|---|---|
Fórmula molecular |
C12H10KO |
Peso molecular |
209.30 g/mol |
Nombre IUPAC |
potassium;2-phenylphenolate |
InChI |
InChI=1S/C12H10O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H; |
Clave InChI |
LEUKGHVZJCKWMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+] |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2O.[K] |
| 13707-65-8 | |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















